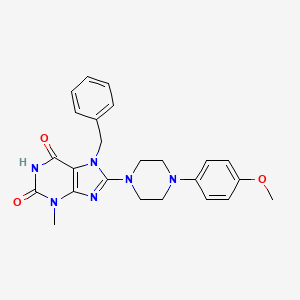

7-benzyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 331666-83-2

Cat. No.: VC6425345

Molecular Formula: C24H26N6O3

Molecular Weight: 446.511

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331666-83-2 |

|---|---|

| Molecular Formula | C24H26N6O3 |

| Molecular Weight | 446.511 |

| IUPAC Name | 7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |

| Standard InChI | InChI=1S/C24H26N6O3/c1-27-21-20(22(31)26-24(27)32)30(16-17-6-4-3-5-7-17)23(25-21)29-14-12-28(13-15-29)18-8-10-19(33-2)11-9-18/h3-11H,12-16H2,1-2H3,(H,26,31,32) |

| Standard InChI Key | OELKXGLGJOJRFG-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=CC=C5 |

Introduction

Structural Characteristics and Synthesis

The molecular architecture of this compound combines a purine-2,6-dione core with strategic substitutions that enhance its pharmacological profile. The purine scaffold is modified at position 7 with a benzyl group, which typically increases lipophilicity and membrane permeability. At position 8, the 4-(4-methoxyphenyl)piperazine moiety introduces a basic nitrogen center, facilitating interactions with G-protein-coupled receptors (GPCRs) . The methyl group at position 3 stabilizes the purine ring and influences metabolic stability.

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol analogous to methods described for related purine and piperazine derivatives. A plausible route involves:

-

Alkylation of Purine Core: Reacting 3-methylxanthine with benzyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the benzyl group at position 7 .

-

Piperazine Substitution: Displacing a halogen or leaving group at position 8 with 4-(4-methoxyphenyl)piperazine under nucleophilic conditions. This step may employ polar aprotic solvents (e.g., dimethylformamide) and catalysts like potassium iodide to enhance reactivity .

-

Purification and Isolation: Column chromatography or recrystallization from solvents such as isopropyl alcohol to achieve high purity, as demonstrated in similar syntheses .

Key challenges include minimizing byproducts like N-alkylated isomers and ensuring regioselectivity during piperazine coupling. Modulating reaction temperatures (e.g., 75–80°C) and stoichiometric ratios optimizes yields .

| Compound | Target Receptor | IC₅₀ (nM) | Selectivity Ratio (α₁/β) | Reference |

|---|---|---|---|---|

| 3-Phenylpiperidine-2,6-dione | α₁-Adrenoceptor | 120 | 8.3 | |

| Theophylline | A₂ₐ Adenosine | 10,000 | N/A | |

| AFLUZOSIN | α₁-Adrenoceptor | 2.5 | 12.4 |

The 4-methoxyphenyl group may further improve metabolic stability and blood-brain barrier penetration compared to unsubstituted piperazines .

Physicochemical Properties

The compound’s molecular weight (calculated: 476.54 g/mol) and logP (estimated: 2.8) suggest moderate solubility in aqueous buffers and organic solvents. The presence of ionizable piperazine nitrogen (pKa ~8.5) enhances water solubility at physiological pH, critical for oral bioavailability .

Spectral Characterization

While experimental data are unavailable, predicted spectral features include:

-

¹H NMR: Aromatic protons (δ 6.8–7.4 ppm), piperazine methylene (δ 2.5–3.5 ppm), and purine methyl (δ 3.2 ppm).

-

MS (ESI+): Molecular ion peak at m/z 477.2 [M+H]⁺.

Therapeutic Implications and Future Directions

This compound’s dual pharmacophores position it as a multi-target ligand, potentially addressing comorbidities like hypertension and benign prostatic hyperplasia (BPH). Preclinical studies should prioritize:

-

In Vitro Receptor Profiling: Screen against adenosine (A₁, A₂ₐ) and adrenoceptor (α₁, β) subtypes.

-

ADMET Studies: Assess metabolic stability (e.g., CYP450 inhibition) and toxicity profiles.

-

In Vivo Efficacy: Evaluate urodynamic effects in BPH models and hypotensive activity in hypertensive rodents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume